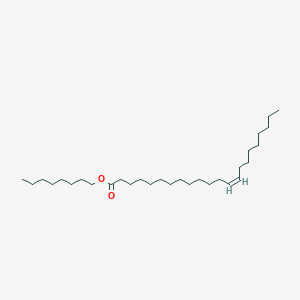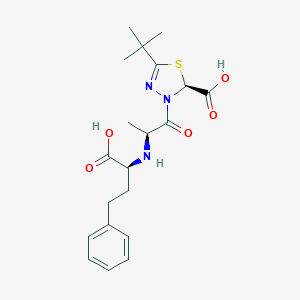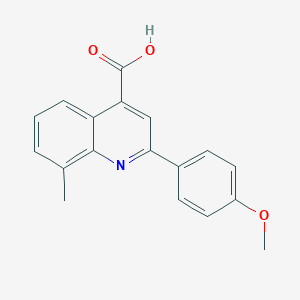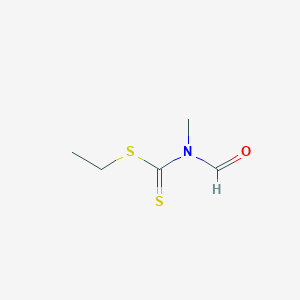
6-乙基-4-甲氧基-2-吡喃酮
描述
“6-Ethyl-4-methoxy-2-pyranone” is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “6-Ethyl-4-methoxy-2-pyranone” is 1S/C8H10O3/c1-3-6-4-7 (10-2)5-8 (9)11-6/h4-5H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“6-Ethyl-4-methoxy-2-pyranone” is a solid substance at room temperature . The compound should be stored in a dry, room-temperature environment .科学研究应用
Antimicrobial Research: Targeting Pathogens
Research has indicated that derivatives of 6-Ethyl-4-methoxy-2-pyranone exhibit antimicrobial properties. Scientists are investigating its efficacy against various pathogens, aiming to develop new antimicrobial agents .
Anti-inflammatory Applications: Reducing Inflammation
The compound has shown potential in reducing inflammation. Studies are focused on its ability to inhibit nitric oxide production in macrophage cells, which could lead to new anti-inflammatory therapies .
Enzyme Inhibition: α-Glucosidase Inhibitory Activity
6-Ethyl-4-methoxy-2-pyranone and its derivatives are being studied for their α-glucosidase inhibitory activity. This is significant for the development of treatments for conditions like diabetes, where enzyme regulation plays a crucial role .
安全和危害
作用机制
Target of Action
It’s known that pyrone-based derivatives, to which this compound belongs, possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics suggest that the compound may interact with a variety of biological targets.
Mode of Action
Pyrones are a class of six-membered conjugated cyclic esters possessing reactivity similar to lactones and 1,3-dienes . They exist in two isomeric forms, α -pyrone and γ -pyrone (also known as 2-pyrone and 4-pyrone, respectively), depending on the position of the oxygen atom in relation to the carbonyl group in the ring . It has been reported that the C-2, C-4 and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack .
Pharmacokinetics
It’s known that these compounds have good bioavailability, low molecular weight, simple structure, and low production cost , which suggests favorable pharmacokinetic properties.
Result of Action
Pyrone-based compounds are known to possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethyl-4-methoxy-2-pyranone . For instance, the compound should be stored in a sealed, dry environment at room temperature
属性
IUPAC Name |
6-ethyl-4-methoxypyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDMVQAZDVQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455693 | |
| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-methoxy-2-pyranone | |
CAS RN |
106950-13-4 | |
| Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
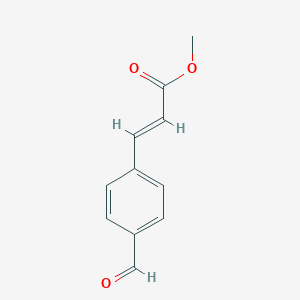
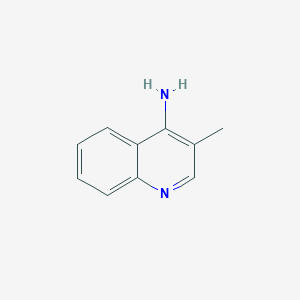


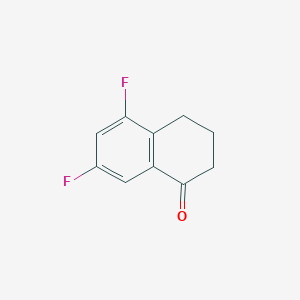
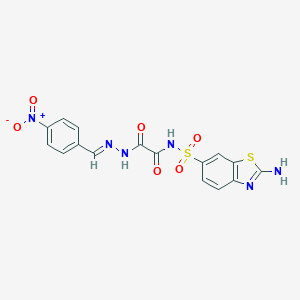

![N-[2-(Benzoylamino)-6-methylpyrido[3,2-d]pyrimidin-4-yl]benzamide](/img/structure/B25008.png)
![Pyrimido[4,5-b][1,4]diazocine-2,4,6,9(1H,3H)-tetrone, 5,7,8,10-tetrahydro-1,3-dimethyl-](/img/structure/B25009.png)
